molecular formula C19H16ClNO B1454285 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-73-2

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1454285
CAS No.: 1160264-73-2
M. Wt: 309.8 g/mol
InChI Key: ATVGEUWNIIPGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is a potent inducer of human lymphocytes . It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .


Molecular Structure Analysis

The molecular formula of this compound is C19H16ClNO . Its molecular weight is 309.79 g/mol .

Scientific Research Applications

Crystal Structure and Synthesis Techniques

  • Crystal Structure Analysis : Studies have demonstrated detailed structural analyses of quinoline derivatives, employing techniques such as X-ray diffraction and DFT studies to elucidate their crystal packing and molecular geometry. For instance, the crystalline structure of N-(4-acetylphenyl)quinoline-3-carboxamide was analyzed, showing significant hydrogen bond interactions and molecular geometry optimization via DFT methods (Polo-Cuadrado et al., 2021).

  • Synthetic Methods : Research has developed regiospecific synthetic routes for fluorescent quinoline derivatives using one-pot coupling-addition-cyclocondensation sequences. These methods enable the synthesis of 2,4-disubstituted quinolines, demonstrating their potential for creating materials with specific optical properties (Rotzoll et al., 2010).

Optical and Electronic Properties

  • Optical and Structural Properties : The optical and structural properties of quinoline derivatives have been investigated, particularly for their applications in thin film technologies. For example, the study of 4H-pyrano[3,2-c]quinoline derivatives revealed insights into their polycrystalline nature and nanocrystalline dispersion in thin films, alongside their optical absorption parameters and potential for electronic transition applications (Zeyada et al., 2016).

  • Photovoltaic Applications : Investigations into the photovoltaic properties of quinoline derivatives have highlighted their suitability for organic–inorganic photodiode fabrication. Studies focused on specific quinoline derivatives deposited by thermal evaporation techniques, examining their absorbance, energy band diagrams, and electrical properties under illumination, which suggests their effectiveness in photodiode applications (Zeyada et al., 2016).

Novel Applications and Synthesis

  • Innovative Synthesis Approaches : Novel synthetic pathways have been explored for creating quinoline derivatives, such as the palladium-catalyzed oxidative carbonylation method. This approach offers a straightforward route to synthesizing various quinoline derivatives, demonstrating the versatility and adaptability of these compounds in organic synthesis (Costa et al., 2004).

Mechanism of Action

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride has been shown to induce DNA lesions in vitro, suggesting that it may interact with DNA . It also induces the production of reactive oxygen species .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVGEUWNIIPGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.